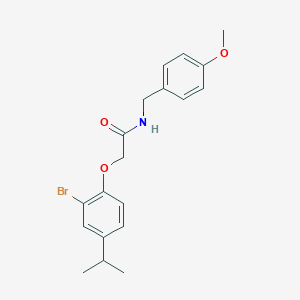![molecular formula C23H24N2O5S B296757 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide](/img/structure/B296757.png)
2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide, also known as DASAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DASAM belongs to the class of sulfonamide-based drugs and has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in inflammation and cancer cell growth. 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. In addition, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has been shown to reduce inflammation and pain, inhibit tumor growth, and improve survival rates in cancer models. In addition, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has also been shown to reduce liver damage in animal models of hepatitis C virus infection.
实验室实验的优点和局限性
One of the main advantages of using 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide in lab experiments is its potential therapeutic properties in various scientific research fields. 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has shown promising results as an anti-cancer, anti-inflammatory, and anti-viral agent, making it a potential candidate for drug development. However, one of the limitations of using 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide in lab experiments is its toxicity at high doses, which may limit its clinical application.
未来方向
There are several future directions for the study of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide to improve its yield and purity. In addition, future studies could focus on the development of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammatory diseases, and viral infections. Furthermore, studies could also investigate the potential combination of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide with other drugs to enhance its therapeutic efficacy and reduce toxicity.
合成方法
The synthesis of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-methylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-acetylanthranilic acid to form 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide. The synthesis of 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide is a multistep process that requires careful handling of the reagents and purification steps to obtain a high yield of the final product.
科学研究应用
2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has been studied extensively for its potential therapeutic properties in various scientific research fields. In the field of cancer research, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has shown promising results as an anti-cancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has also been studied for its anti-inflammatory properties, which make it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and psoriasis. Furthermore, 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methylphenyl)acetamide has also been studied for its anti-viral properties, particularly in the treatment of HIV and hepatitis C virus.
属性
分子式 |
C23H24N2O5S |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-17-9-7-8-12-20(17)24-23(26)16-25(18-10-5-4-6-11-18)31(27,28)19-13-14-21(29-2)22(15-19)30-3/h4-15H,16H2,1-3H3,(H,24,26) |
InChI 键 |
LFJYRSNAVJGWLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)




![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)
![2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B296685.png)
![ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296687.png)
![methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate](/img/structure/B296689.png)
![methyl 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296691.png)
![methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296693.png)
![ethyl 6-amino-5-cyano-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296694.png)
![ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296695.png)